N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Description

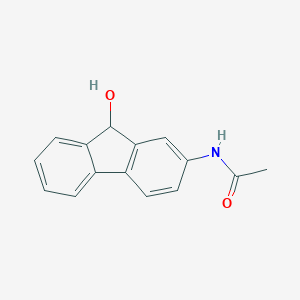

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(9-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIRWBJUFQZCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283157 | |

| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-41-1 | |

| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57229-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(9-hydroxyfluoren-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylamino-9-fluorenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a metabolite of the well-known carcinogen 2-acetylaminofluorene (AAF). Its chemical structure, featuring a fluorene backbone with both a hydroxyl and an acetamido group, makes it a compound of interest in the study of carcinogenesis and drug metabolism. This guide provides a comprehensive overview of its known chemical and physical properties, metabolic pathways, and toxicological significance. It is crucial to note that while this compound is referenced in toxicological studies, detailed experimental data, particularly spectroscopic characterization, remains scarce in publicly accessible literature. Much of the available information is in the context of its role as a metabolite.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 57229-41-1 | Guidechem[1] |

| Molecular Formula | C₁₅H₁₃NO₂ | ChemicalBook[2] |

| Molecular Weight | 239.27 g/mol | ChemicalBook[2] |

| Boiling Point | 381.93°C (rough estimate) | ChemicalBook[2] |

| Density | 1.1198 g/cm³ (rough estimate) | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Appearance | Not available | - |

Note: The boiling point and density are estimations and should be treated with caution. No experimental melting point or solubility data for the compound with CAS number 57229-41-1 could be located.

Synthesis and Metabolism

This compound is primarily known as a metabolite of 2-acetylaminofluorene (AAF). The metabolic pathway involves the enzymatic conversion of AAF in the liver.

Metabolic Pathway of 2-Acetylaminofluorene (AAF)

The formation of this compound from AAF proceeds through an intermediate, 2-acetylaminofluoren-9-one. This ketone is then reduced to the corresponding alcohol. This metabolic conversion is catalyzed by hepatic microsomal and cytosolic enzymes.

Caption: Metabolic conversion of 2-acetylaminofluorene.

Experimental Protocols

A detailed, peer-reviewed laboratory synthesis protocol for this compound could not be located in the available literature. However, based on its metabolic pathway, a plausible synthetic route would involve the reduction of 2-acetylaminofluoren-9-one.

Hypothetical Experimental Protocol: Reduction of 2-acetylaminofluoren-9-one

-

Reaction: The reduction of the ketone group in 2-acetylaminofluoren-9-one to a hydroxyl group can be achieved using a mild reducing agent.

-

Reagents and Solvents:

-

2-acetylaminofluoren-9-one (starting material)

-

Sodium borohydride (NaBH₄) as the reducing agent

-

Methanol or ethanol as the solvent

-

-

Procedure:

-

Dissolve 2-acetylaminofluoren-9-one in an appropriate alcohol solvent (e.g., methanol) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Characterization: The purified product would then be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity.

Disclaimer: This is a generalized, hypothetical protocol. A thorough literature search for a specific, validated method is strongly recommended before attempting any synthesis.

Spectroscopic Data

A significant challenge in providing a complete chemical profile of this compound is the lack of publicly available, experimentally determined spectroscopic data for the compound with CAS number 57229-41-1.

-

¹H and ¹³C NMR: No experimental ¹H or ¹³C NMR spectra for this compound could be located.

-

Infrared (IR) Spectroscopy: No experimental IR spectrum for this compound could be located.

-

Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for a compound with CAS number 53-95-2, which is listed with the synonym N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide. This is the N-hydroxy isomer and not the 9-hydroxy target of this guide. It is crucial to avoid using this spectrum for the characterization of this compound.

Toxicological Profile and Biological Activity

This compound is considered a questionable carcinogen with experimental tumorigenic data.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Carcinogenic Mechanism

The carcinogenicity of 2-acetylaminofluorene and its metabolites is linked to their ability to form adducts with DNA, leading to mutations. The metabolic activation to electrophilic derivatives is a key step in this process. While the specific signaling pathways activated by this compound are not well-defined, the general mechanism for fluorene-derived carcinogens involves metabolic activation and subsequent DNA damage.

Caption: General carcinogenic mechanism of fluorene derivatives.

The genotoxicity of 2-acetylaminofluorene and its metabolites has been studied, and it is known that reactive derivatives are active in a variety of prokaryotic and eukaryotic assays for mutagenesis and DNA damage.[3] The formation of DNA adducts by N-hydroxy derivatives of 2-acetylaminofluorene has been demonstrated to be a critical event in its carcinogenicity.

Conclusion

This compound is a significant metabolite in the biotransformation of the carcinogen 2-acetylaminofluorene. While its role in carcinogenesis is recognized, a comprehensive understanding of its chemical and physical properties is hampered by a notable lack of publicly available experimental data, particularly spectroscopic information. Researchers and drug development professionals should exercise caution and verify the identity of this compound with appropriate analytical methods, being especially mindful of potential confusion with its N-hydroxy isomer. Further research is warranted to fully characterize this compound and elucidate its specific biological activities and signaling pathways.

References

An In-depth Technical Guide to the Mechanism of Action of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a principal metabolite of the carcinogenic aromatic amine 2-acetylaminofluorene (2-AAF), is a critical intermediate in the induction of tumorigenesis. Its mechanism of action is not mediated by direct receptor interaction or modulation of common signaling cascades but is instead a classic example of metabolic activation to a genotoxic agent. This technical guide elucidates the core mechanism of action of this compound, detailing its metabolic activation pathways, the formation of DNA adducts, and the subsequent cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating its genotoxicity are provided.

Introduction

This compound, also widely known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a well-established proximate carcinogen. Its carcinogenic potential is intrinsically linked to its biotransformation into highly reactive electrophilic species that covalently bind to cellular macromolecules, most notably DNA. Understanding the enzymatic pathways responsible for this activation and the nature of the resulting DNA lesions is paramount for risk assessment and the development of potential cancer prevention strategies.

Core Mechanism of Action: Metabolic Activation and Genotoxicity

The carcinogenic activity of this compound is a multi-step process initiated by its metabolic activation to an ultimate carcinogen. This activation primarily occurs in the liver but can also take place in other tissues. The central mechanism involves the enzymatic conversion of the N-hydroxy group into a good leaving group, facilitating the formation of a reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases.

Enzymatic Activation Pathways

Two primary enzymatic pathways are responsible for the metabolic activation of this compound:

-

Sulfonation: This pathway is catalyzed by cytosolic sulfotransferases (SULTs). These enzymes transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group of this compound, forming the highly unstable and reactive electrophile, N-sulfoxy-2-acetylaminofluorene. This metabolite readily dissociates to form a nitrenium ion. The activity of N-OH-AAF sulfotransferase has been shown to correlate with the susceptibility to liver tumor induction in rats.[1]

-

O-Acetylation and N,O-Acyltransfer: Cytosolic N-acetyltransferases (NATs) catalyze the O-acetylation of this compound to form N-acetoxy-2-acetylaminofluorene.[2] Additionally, an intramolecular N,O-acyltransfer reaction, also mediated by acyltransferases, can occur, leading to the formation of N-acetoxy-2-aminofluorene. This metabolite spontaneously decomposes to generate a reactive nitrenium ion.[3] In humans, the polymorphic N-acetyltransferase 2 (NAT2) plays a significant role in this activation, suggesting a genetic basis for individual susceptibility to arylamine-induced cancers.[2][4]

Formation of DNA Adducts

The ultimate carcinogenic species generated from the metabolic activation of this compound are potent electrophiles that react with DNA to form covalent adducts. The primary target for adduction is the C8 position of guanine. The major DNA adducts identified are:

-

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is often the most persistent and abundant DNA adduct found in various tissues following exposure to this compound.[5][6]

-

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): Another significant adduct formed.[5]

-

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene: A minor adduct that has also been identified.

The formation of these bulky DNA adducts distorts the DNA helix, leading to mutations during DNA replication and transcription, and ultimately, the initiation of cancer.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activation and DNA adduction of this compound.

Table 1: Properties of Rat Liver N-hydroxy-2-acetylaminofluorene Sulfotransferase [7]

| Property | Value |

| Optimal pH | ~6.3 |

| Molecular Weight (Native) | 68,000 ± 500 Da |

| Molecular Weight (Subunit) | 38,250 ± 1,350 Da |

| Isoelectric Point (pI) | 5.66 ± 0.07 |

| Effect of Mg2+ (6-9 mM) | Up to 30% increase in activity |

| Inhibitors | Zn2+, Co2+, Cu2+, Ni2+, Thiol-blocking reagents |

Table 2: In Vivo DNA Adduct Levels Following Administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene (10 mg/kg i.v.) in Male F344 Rats [5]

| Tissue | DNA Adduct Level (pmol/mg DNA) |

| Liver | 39.4 ± 2.1 |

| Kidney | 27.1 ± 1.0 |

| Spleen | 23.6 ± 5.8 |

| Bone Marrow | 20.3 ± 1.7 |

Table 3: DNA Adduct Formation in 3D Reconstructed Human Skin Models After Treatment with 2-AAF Metabolites [8][9]

| Compound | Treatment | Adduct Level (adducts per 108 nucleotides) |

| 2-AAF | Three treatments over 48h | ~10 |

| N-OH-AAF | Single 3h exposure | 10-100 fold greater than 2-AAF |

| N-OH-AF | Single 3h exposure | 10-100 fold greater than 2-AAF |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

N-hydroxy-2-acetylaminofluorene Sulfotransferase Assay

This protocol is adapted from studies on rat liver sulfotransferase.[7]

-

Preparation of Cytosol:

-

Homogenize liver tissue in 4 volumes of ice-cold 0.25 M sucrose solution containing 3 mM MgCl2 and 50 mM Tris-HCl buffer, pH 7.5.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C.

-

The final supernatant is the cytosolic fraction.

-

-

Reaction Mixture (Total Volume 0.5 mL):

-

50 mM Sodium phosphate buffer, pH 6.3

-

6 mM MgCl2

-

0.2 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

0.1 mM this compound (dissolved in a small volume of ethanol or DMSO)

-

Cytosolic protein (e.g., 0.1-0.5 mg)

-

-

Procedure:

-

Pre-incubate the reaction mixture without PAPS for 3 minutes at 37°C.

-

Initiate the reaction by adding PAPS.

-

Incubate for 10-30 minutes at 37°C.

-

Stop the reaction by adding 0.5 mL of cold acetone.

-

Centrifuge to pellet the protein.

-

The formation of the reactive N-sulfoxy ester can be indirectly measured by trapping it with a nucleophile like methionine and quantifying the resulting adducts by HPLC.

-

N,O-Acyltransferase Assay

This assay measures the transfer of the acetyl group from the nitrogen to the oxygen of this compound, leading to the formation of a reactive species that binds to DNA.

-

Reaction Mixture (Total Volume 200 µL):

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

1 mg/mL Calf thymus DNA

-

0.1 mM [3H-acetyl]-N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

-

Cytosolic protein extract (as prepared for the sulfotransferase assay)

-

-

Procedure:

-

Combine all components and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex.

-

Centrifuge to separate the phases.

-

Precipitate the DNA from the aqueous phase by adding two volumes of cold ethanol.

-

Wash the DNA pellet with 70% ethanol and then 100% ethanol.

-

Resuspend the DNA in a suitable buffer.

-

Quantify the amount of radioactivity incorporated into the DNA using liquid scintillation counting.

-

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Digestion:

-

Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield 3'-mononucleotides.

-

-

Adduct Enrichment:

-

Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

-

-

32P-Labeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

-

Chromatographic Separation:

-

Separate the 32P-labeled adducted nucleotides from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

-

Detection and Quantification:

-

Visualize the adducts by autoradiography.

-

Quantify the adduct levels by excising the spots from the TLC plate and measuring the radioactivity using Cerenkov counting or by phosphorimaging analysis.

-

HPLC-MS/MS Analysis of DNA Adducts

This method provides structural confirmation and accurate quantification of specific DNA adducts.

-

DNA Hydrolysis:

-

Enzymatically hydrolyze DNA (e.g., 50-100 µg) to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Clean-up:

-

Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove unmodified nucleosides.

-

-

HPLC Separation:

-

Separate the nucleosides on a C18 reverse-phase HPLC column using a gradient of acetonitrile and water containing a small amount of formic acid.

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor for the specific parent-to-product ion transitions for the adducts of interest (e.g., dG-C8-AF).

-

Quantify the adducts by comparing their peak areas to those of a stable isotope-labeled internal standard.

-

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to cultured cells.

-

Cell Culture:

-

Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Viability Assessment (e.g., MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to a purple formazan product.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic activation pathway of this compound.

Caption: Workflow for the analysis of DNA adducts.

Conclusion

The mechanism of action of this compound is a well-defined process of metabolic activation leading to genotoxicity. The formation of DNA adducts, primarily at the C8 position of guanine, is the critical initiating event in its carcinogenic cascade. The enzymatic pathways involving sulfotransferases and N-acetyltransferases are key determinants of its carcinogenic potency. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other arylamine carcinogens. This comprehensive understanding is essential for researchers in the fields of toxicology, oncology, and drug development for the assessment of chemical carcinogenesis and the design of safer chemical entities.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 3-nitrobenzanthrone-DNA adducts using online column-switching HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme assay of sulfotransferases for heparan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. 32P-postlabeling analysis of adducts generated by peroxidase-mediated binding of N-hydroxy-4-acetylaminobiphenyl to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative toxicity and mutagenicity of N-hydroxy-2-acetylaminofluorene and 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide on the Carcinogenic Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, more commonly known in scientific literature as N-Hydroxy-2-acetylaminofluorene (N-hydroxy-AAF), is a crucial metabolite in the study of chemical carcinogenesis. It is the N-hydroxylated derivative of the well-known procarcinogen 2-acetylaminofluorene (AAF). Extensive research has demonstrated that N-hydroxy-AAF is a proximate carcinogen, exhibiting greater carcinogenic potency than its parent compound in a variety of animal models. This technical guide provides a comprehensive overview of the carcinogenic properties of this compound, detailing its metabolic activation, mechanism of action, and findings from key experimental studies. Quantitative data from these studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in carcinogenesis.

Introduction

This compound is a key intermediate in the metabolic activation of the arylamine carcinogen 2-acetylaminofluorene (AAF). The carcinogenicity of AAF is not inherent to the molecule itself but is dependent on its biotransformation into reactive metabolites that can interact with cellular macromolecules, primarily DNA. The initial and critical step in this activation cascade is the N-hydroxylation of AAF to form N-hydroxy-AAF. This metabolite is more carcinogenic than AAF in several species and across multiple organ sites.[1][2] This guide will delve into the scientific evidence that substantiates the carcinogenic nature of N-hydroxy-AAF.

Metabolic Activation and Mechanism of Action

The carcinogenic effects of this compound are contingent upon its further metabolic activation to a highly reactive electrophilic species. This multi-step process, primarily occurring in the liver, is essential for the formation of DNA adducts, which can lead to mutations and the initiation of cancer if not repaired.

The key metabolic activation pathway involves the sulfation of the N-hydroxy group by sulfotransferases (SULTs) to form the highly unstable and reactive ester, N-sulfoöxy-2-aminofluorene.[3][4] This ultimate carcinogen can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine. The formation of these DNA adducts can disrupt the normal functioning of DNA, leading to mutations during replication and ultimately initiating the carcinogenic process.

In addition to sulfation, other metabolic pathways can contribute to the activation of N-hydroxy-AAF, including O-acetylation by N-acetyltransferases (NATs).

Signaling Pathway for Metabolic Activation

Caption: Metabolic activation of 2-acetylaminofluorene to its ultimate carcinogenic form.

Carcinogenicity Studies in Animal Models

The carcinogenic potential of this compound has been extensively evaluated in various animal models, including rats, mice, hamsters, and guinea pigs. These studies have consistently demonstrated its ability to induce tumors in multiple organs.

Studies in Rats

In rats, N-hydroxy-AAF has been shown to be a more potent carcinogen than its parent compound, AAF. It induces a broader spectrum of tumors, including those in the liver, mammary gland, small intestine, and ear duct.[1]

Table 1: Carcinogenicity of this compound in Rats

| Strain | Route of Administration | Dose | Duration of Treatment | Tumor Site | Tumor Incidence | Reference |

| Holtzman | Subcutaneous injection in 0.9% NaCl | 0.05 mmol total | 10 weeks | Injection site, Mammary gland, Ear duct, Liver | 9/16 rats with tumors (1 sarcoma, 4 mammary carcinomas, 3 ear duct carcinomas, 1 liver carcinoma) | [5] |

| Holtzman | Subcutaneous injection in tricaprylin | 0.05 mmol total | 10 weeks | Multiple sites | 35 tumors in 16 rats | [5] |

| Sprague-Dawley | Intraperitoneal injection | Not specified | Not specified | Peritoneum | Multiple sarcomas | [1] |

| Sprague-Dawley | Dietary | Not specified | Not specified | Forestomach | Papillomas and squamous-cell carcinomas | [1] |

Studies in Mice, Hamsters, and Guinea Pigs

Comparative studies have also highlighted the carcinogenicity of N-hydroxy-AAF in other species. In mice and hamsters, it induced tumors at the site of application, a characteristic not observed with AAF.[2] Notably, while AAF is not carcinogenic in guinea pigs due to their inability to perform N-hydroxylation, administration of N-hydroxy-AAF resulted in the development of tumors.[2]

Table 2: Comparative Carcinogenicity in Various Species

| Species | Route of Administration | Compound | Tumor Site | Key Findings | Reference |

| Mouse | Oral | N-hydroxy-AAF | Forestomach | Tumor induction | [2] |

| Mouse | Injection | N-hydroxy-AAF | Injection site | Tumor induction | [2] |

| Hamster | Oral | N-hydroxy-AAF | Forestomach | Tumor induction | [2] |

| Hamster | Injection | N-hydroxy-AAF | Injection site | Tumor induction | [2] |

| Guinea Pig | Oral | N-hydroxy-AAF | Small intestine | Adenocarcinomas | [2] |

| Guinea Pig | Injection | N-hydroxy-AAF | Injection site | Sarcomas | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key carcinogenicity studies of this compound.

General Animal Husbandry

In the cited studies, animals were typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle. They were provided with standard laboratory chow and water ad libitum, except when specific dietary administrations were part of the experimental design.

Preparation and Administration of this compound

-

Dietary Administration: The compound was mixed into the powdered diet at specified concentrations. The diet was then typically administered to the animals for a predetermined period.

-

Subcutaneous Injection: The compound was suspended in a vehicle such as tricaprylin or saline and injected subcutaneously at a specific site.

-

Intraperitoneal Injection: The compound was dissolved or suspended in a suitable vehicle and injected into the peritoneal cavity.

Experimental Workflow for a Typical Carcinogenicity Study

Caption: A generalized workflow for in vivo carcinogenicity studies.

Histopathological Analysis

At the end of the studies, animals were euthanized, and a complete necropsy was performed. Tissues from major organs and any observed lesions were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Conclusion

The scientific evidence overwhelmingly supports the classification of this compound as a potent proximate carcinogen. Its metabolic activation to the ultimate carcinogen, N-sulfoöxy-2-aminofluorene, and the subsequent formation of DNA adducts are critical events in its mechanism of action. Carcinogenicity studies in various animal models have consistently demonstrated its ability to induce tumors in a range of tissues, often with greater potency than its parent compound, 2-acetylaminofluorene. A thorough understanding of the carcinogenic properties of this compound is essential for researchers and professionals involved in toxicology, cancer research, and drug development, as it serves as a model compound for studying the mechanisms of chemical carcinogenesis. The detailed data and protocols presented in this guide provide a valuable resource for these scientific endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. (Open Access) The Comparative Carcinogenicities of 2-Acetylaminofluorene and Its N-Hydroxy Metabolite in Mice, Hamsters, and Guinea Pigs (1964) | Elizabeth C. Miller | 221 Citations [scispace.com]

- 3. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-sulfoöxy-2-aminofluorene is the major ultimate electrophilic and carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene in the livers of infant male C57BL/6J x C3H/HeJ F1 (B6C3F1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as 9-hydroxy-2-acetylaminofluorene (9-OH-AAF), is a significant metabolite of the potent experimental carcinogen 2-acetylaminofluorene (2-AAF). The metabolic fate of 2-AAF is a critical determinant of its biological activity, including its carcinogenic and mutagenic effects. This technical guide provides a comprehensive overview of this compound's role as a metabolite of 2-AAF, detailing the metabolic pathways, quantitative data on its formation, and the experimental protocols used for its study.

The biotransformation of 2-AAF is a complex process involving a variety of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions lead to the formation of several hydroxylated and deacetylated metabolites, each with distinct biological properties. While N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is widely recognized as the initial and obligatory step for its carcinogenic activity, ring hydroxylation at various positions, including the C9 position to form 9-OH-AAF, represents a significant detoxification pathway.[1][2][3] Understanding the balance between these activation and detoxification pathways is crucial for assessing the carcinogenic risk of 2-AAF and for the development of potential chemopreventive strategies.

This guide will delve into the quantitative aspects of 9-OH-AAF formation, present detailed experimental methodologies for its synthesis and analysis, and provide visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical area of xenobiotic metabolism.

Data Presentation: Quantitative Analysis of 2-AAF Metabolism

The following table summarizes the quantitative data on the formation of this compound and other major metabolites of 2-acetylaminofluorene (2-AAF) in an in vitro study using rainbow trout hepatocytes. While this data is from a non-mammalian species, it provides valuable insight into the relative distribution of different metabolic pathways. The study highlights that ring hydroxylation, including the formation of 9-OH-AAF, and subsequent conjugation are major routes of 2-AAF metabolism.

| Metabolite | Percentage of Total Metabolites (%) |

| 7-Hydroxy-2-acetylaminofluorene (7-OH-AAF) | 17 |

| 5-/8-/9-Hydroxy-2-acetylaminofluorene (5-/8-/9-OH-AAF) | 2.4 |

| 2-Aminofluorene (AF) | 2.7 |

| Conjugates of 7-OH-AAF | 39 |

| Conjugates of 5-/8-/9-OH-AAF | 9 |

| Conjugates of AF | 4 |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) and its conjugates | < 1 |

| Total Glucuronides | 49 |

| Covalently Bound to Macromolecules | 1.6 |

Data adapted from a study on the metabolism of 2-acetyl-[9-¹⁴C]aminofluorene (AAF) by hepatocytes isolated from rainbow trout. The metabolite profile was determined following a 4-hour incubation with 6.5 µM AAF.[4]

Experimental Protocols

Synthesis of this compound

The primary route for obtaining this compound is through the metabolic oxidation of 2-acetylaminofluorene.[5] However, a general chemical synthesis can be outlined as follows:

Step 1: Nitration of Fluorene

-

Dissolve fluorene in a suitable solvent such as glacial acetic acid.

-

Slowly add a nitrating agent (e.g., nitric acid) while maintaining a controlled temperature to prevent over-nitration.

-

After the reaction is complete, pour the mixture into ice water to precipitate the 2-nitrofluorene.

-

Filter, wash the precipitate with water until neutral, and dry.

-

Purify the 2-nitrofluorene by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2-Nitrofluorene to 2-Aminofluorene

-

Suspend 2-nitrofluorene in a solvent such as ethanol.

-

Add a reducing agent (e.g., tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation with a catalyst like palladium on carbon).

-

Heat the reaction mixture under reflux until the reduction is complete (monitor by thin-layer chromatography).

-

Neutralize the reaction mixture to precipitate 2-aminofluorene.

-

Filter, wash the product with water, and dry.

-

Purify by recrystallization.

Step 3: Acetylation of 2-Aminofluorene to 2-Acetylaminofluorene

-

Dissolve 2-aminofluorene in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and acetic acid.

-

Heat the mixture gently to initiate the reaction.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate 2-acetylaminofluorene.

-

Filter, wash the product with water, and dry.

-

Purify by recrystallization.

Step 4: Hydroxylation of 2-Acetylaminofluorene to this compound This step involves a specific C9-hydroxylation which is challenging to achieve with high selectivity through simple chemical oxidation. Enzymatic methods are often preferred.

-

In vitro enzymatic synthesis:

-

Incubate 2-acetylaminofluorene with a source of cytochrome P450 enzymes, such as rat liver microsomes or a reconstituted system with purified CYP isoforms.

-

The incubation mixture should contain a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

After incubation for a specific time at 37°C, the reaction is stopped, and the metabolites are extracted.

-

This compound can then be isolated and purified from the mixture of metabolites using techniques like high-performance liquid chromatography (HPLC).

-

Quantitative Analysis of 2-AAF Metabolites by HPLC-MS/MS

This protocol provides a general framework for the separation and quantification of 2-AAF and its metabolites, including this compound, from in vitro metabolism studies.

1. Sample Preparation (from in vitro incubation):

-

Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) or by acidification.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant containing the metabolites.

-

The supernatant can be concentrated under a stream of nitrogen if necessary and reconstituted in the initial mobile phase.

2. HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., Gemini-NX C18, 150 × 2 mm, 3 µm) is commonly used for the separation of aromatic compounds and their metabolites.[6]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Elution Gradient: A typical gradient could be:

-

Start with a low percentage of solvent B (e.g., 30%) for a few minutes.

-

Gradually increase the percentage of solvent B to elute more hydrophobic metabolites.

-

Include a wash step with a high percentage of solvent B and an equilibration step at the initial conditions between injections.[6]

-

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min for a 2 mm ID column.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is often suitable for these compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 2-AAF and each metabolite, including this compound, need to be determined by infusing pure standards.

-

Quantification: A calibration curve is generated using authentic standards of each metabolite of interest. The concentration of the metabolites in the samples is then determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of 2-Acetylaminofluorene

References

- 1. Oxidative activation and inactivation of the carcinogen 2-acetylaminofluorene by various purified cytochromes P-450 from 3-methylcholanthrene pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-acetylaminofluorene by hepatocytes isolated from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 57229-41-1 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Role of N-Hydroxy-2-acetylaminofluorene in Chemical Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-acetylaminofluorene (2-AAF) is a model arylamine procarcinogen, the biological activity of which is contingent upon its metabolic activation to reactive intermediates that form covalent adducts with cellular macromolecules, primarily DNA. A critical step in this activation cascade is the N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This proximate carcinogen is then further metabolized to highly reactive electrophilic species that are considered the ultimate carcinogens. This technical guide provides an in-depth examination of the pivotal role of N-OH-AAF in chemical carcinogenesis, detailing its metabolic activation pathways, the formation of DNA adducts, and the subsequent pathological consequences. Experimental methodologies for studying these processes are described, and key quantitative data are summarized.

Introduction

2-Acetylaminofluorene (2-AAF) has been extensively utilized as a research chemical to elucidate the mechanisms of chemical carcinogenesis.[1][2] Its carcinogenicity is not an intrinsic property of the molecule but is dependent on a series of metabolic transformations that occur primarily in the liver.[1][3] The initial and rate-limiting step in the activation of 2-AAF is its N-hydroxylation by cytochrome P-450 (CYP) enzymes, leading to the formation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[1][4] This metabolite is more potent than the parent compound and is a key intermediate in the pathway to cancer induction.[1] N-OH-AAF can induce tumors in various tissues, including the liver, bladder, and kidney.[1]

Metabolic Activation of N-Hydroxy-2-acetylaminofluorene

N-OH-AAF is a proximate carcinogen that requires further metabolic activation to become the ultimate electrophilic reactant capable of binding to DNA.[4] The primary pathways for this subsequent activation involve enzymatic esterification of the N-hydroxy group, leading to the formation of unstable esters that readily dissociate to form highly reactive nitrenium ions.[1]

Sulfation Pathway

In the liver of many species, the principal pathway for the activation of N-OH-AAF involves O-sulfation by cytosolic sulfotransferase enzymes.[1][5] This reaction, which requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), produces N-sulfonyloxy-2-acetylaminofluorene.[5] This ester is highly unstable and spontaneously breaks down to form a reactive arylamidonium ion, which can then react with nucleophilic sites in DNA.[1][6] The resulting metabolite, N-sulfoöxy-2-aminofluorene, is considered a major ultimate electrophilic and carcinogenic metabolite of N-OH-AAF in the livers of infant male mice.[5]

Acetylation Pathway

Another significant activation pathway for N-OH-AAF is O-acetylation, catalyzed by cytosolic N,O-acetyltransferase (NAT) enzymes.[1] This reaction can proceed via two main routes:

-

N,O-acetyltransfer: An intramolecular transfer of the acetyl group from the nitrogen to the oxygen, forming N-acetoxy-2-aminofluorene.[1]

-

O-acetylation: The transfer of an acetyl group from acetyl-CoA to the N-hydroxy moiety, yielding N-acetoxy-2-acetylaminofluorene.[1]

Both of these N-acetoxy esters are highly reactive and can form DNA adducts upon heterolytic cleavage of the N-O bond.[1][7]

Deacetylation and Other Pathways

Microsomal deacetylases can convert N-OH-AAF to N-hydroxy-2-aminofluorene (N-OH-AF).[5][8] N-OH-AF can also be formed through the N-hydroxylation of 2-aminofluorene (2-AF), a metabolite of 2-AAF.[4] Under acidic conditions, such as those found in the urinary bladder, N-OH-AF can be protonated to form a reactive nitrenium ion.[9] Glucuronidation of N-OH-AAF can also occur, and while this is generally a detoxification pathway, the resulting glucuronide can be transported to other tissues, where it may be hydrolyzed back to N-OH-AAF, contributing to extrahepatic carcinogenesis.[1]

The following diagram illustrates the major metabolic activation pathways of 2-AAF leading to the formation of DNA-reactive electrophiles.

References

- 1. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]

- 2. 2-Acetylaminofluorene - OEHHA [oehha.ca.gov]

- 3. N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | 57229-41-1 | Benchchem [benchchem.com]

- 4. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-sulfoöxy-2-aminofluorene is the major ultimate electrophilic and carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene in the livers of infant male C57BL/6J x C3H/HeJ F1 (B6C3F1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Acetoxyacetylaminofluorene - Wikipedia [en.wikipedia.org]

- 8. Progress of arylacetamide deacetylase research in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

In-Depth Technical Guide on the Genotoxicity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of Genotoxicity Studies on N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its Metabolically Activated Precursor

Executive Summary

This technical guide provides a detailed examination of the genotoxic potential of this compound, a crucial metabolite in the carcinogenic pathway of 2-acetylaminofluorene (2-AAF). For clarity and scientific accuracy, this document will refer to the compound by its commonly accepted chemical name, N-hydroxy-2-acetylaminofluorene (N-OH-AAF) . This guide synthesizes available data on its metabolic activation, its effects in key genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test—and provides detailed experimental protocols for these assays. The aim is to offer a comprehensive resource for researchers and professionals involved in toxicology and drug development to understand and assess the genotoxic risks associated with this class of compounds.

Introduction and Chemical Identity Clarification

The chemical name "this compound" is ambiguous. Based on a thorough review of the scientific literature, the compound of interest in the context of genotoxicity is unequivocally N-hydroxy-2-acetylaminofluorene (N-OH-AAF) , a primary proximate genotoxic metabolite of the well-characterized carcinogen 2-acetylaminofluorene (2-AAF)[1]. N-OH-AAF is a critical intermediate that can be further metabolized to highly reactive species that form covalent adducts with DNA, leading to mutations and chromosomal damage[1]. Understanding the genotoxicity of N-OH-AAF is therefore paramount for evaluating the carcinogenic risk of 2-AAF and related aromatic amines.

Metabolic Activation Pathway

The genotoxicity of 2-acetylaminofluorene is not intrinsic but is dependent on its metabolic activation to reactive electrophiles. The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes, primarily CYP1A2, to form N-OH-AAF[1]. N-OH-AAF can then follow several pathways to become an ultimate carcinogen capable of binding to DNA. The two major pathways are:

-

Sulfation: N-OH-AAF is O-sulfated by sulfotransferases (SULTs) to form the highly unstable and reactive N-sulfoxy-2-acetylaminofluorene. This ester readily breaks down to a nitrenium ion that avidly reacts with nucleophilic sites in DNA.

-

Acetylation and Deacetylation: N-OH-AAF can be O-acetylated by N-acetyltransferases (NATs) to form N-acetoxy-2-acetylaminofluorene. Alternatively, N-OH-AAF can be deacetylated to N-hydroxy-2-aminofluorene, which is a potent direct-acting mutagen[2]. N-hydroxy-2-aminofluorene can also be O-acetylated by NATs to form a reactive acetoxy ester.

The balance between these activation and detoxification pathways can vary significantly between species, tissues, and individuals, which explains the observed differences in susceptibility to 2-AAF-induced carcinogenesis[1].

References

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a key metabolite of the well-studied carcinogen 2-acetamidofluorene (AAF). Its formation is a critical step in the metabolic activation of AAF, leading to DNA adducts and potential genotoxicity. Due to its status as a "questionable carcinogen with experimental tumorigenic data," stringent safety and handling protocols are imperative. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound to ensure the safety of laboratory personnel.

Compound Identification and Physical Properties

While comprehensive, experimentally verified data for this compound is limited, the following table summarizes available information and estimates.

| Property | Value | Source |

| Chemical Name | This compound | --- |

| Synonyms | 2-Acetylamino-9-fluorenol | --- |

| CAS Number | 57229-41-1 | --- |

| Molecular Formula | C₁₅H₁₃NO₂ | --- |

| Molecular Weight | 239.27 g/mol | --- |

| Appearance | Presumed to be a solid | Inferred |

| Boiling Point | ~381.93°C (rough estimate) | ChemicalBook |

| Density | ~1.1198 g/cm³ (rough estimate) | ChemicalBook |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds |

Hazard Identification and Toxicology

Warning: This compound is considered a questionable carcinogen. It is a metabolite of 2-acetamidofluorene, which is classified as a Category 1A carcinogen. All procedures should be designed to minimize exposure.

| Hazard | Description |

| Carcinogenicity | Considered a questionable carcinogen with experimental tumorigenic data. Its parent compound, 2-acetamidofluorene, is a known carcinogen. |

| Mutagenicity | As a metabolite of a known mutagen, it is prudent to assume this compound is also mutagenic. |

| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. Assume high toxicity via all routes of exposure (inhalation, ingestion, skin contact). |

| Other Hazards | When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx). |

Handling and Personal Protective Equipment (PPE)

Due to the carcinogenic potential, all work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

| Control | Specification |

| Engineering Controls | - Work must be performed in a certified chemical fume hood. - Use of a glove box for handling larger quantities or for procedures with a high potential for aerosolization is recommended. |

| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended. - Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. - Lab Coat: A fully buttoned lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. - Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. |

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spills | Evacuate the area. Wear appropriate PPE. For small spills, gently cover with an absorbent material, and then collect into a sealed, labeled container for hazardous waste disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department. |

Storage and Disposal

| Aspect | Procedure |

| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for carcinogens. Keep away from incompatible materials such as strong oxidizing agents. |

| Disposal | All waste containing this compound must be disposed of as hazardous carcinogenic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |

Experimental Protocols

Representative Protocol: In Vitro Metabolic Generation of this compound

This protocol is a representative method for the generation of this compound from 2-acetamidofluorene using liver microsomes, based on published metabolism studies.[1]

Materials:

-

2-acetamidofluorene (AAF)

-

Rat liver microsomes (or other appropriate source of hepatic enzymes)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Incubator/shaking water bath at 37°C

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical equipment for metabolite identification (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of 2-acetamidofluorene in a minimal amount of a suitable solvent (e.g., DMSO).

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an ice-cold organic solvent, such as ethyl acetate, to precipitate the protein and extract the metabolites.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the metabolites.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the formation of this compound and other metabolites.

Visualizations

Metabolic Activation Pathway of 2-Acetamidofluorene

The following diagram illustrates the metabolic pathway leading to the formation of this compound from its parent compound, 2-acetamidofluorene.

Caption: Metabolic hydroxylation of 2-acetamidofluorene.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the general workflow for the experimental protocol described in section 7.1.

Caption: Workflow for in vitro metabolism of 2-acetamidofluorene.

References

"N-(9-Hydroxy-9H-fluoren-2-yl)acetamide material safety data sheet (MSDS)"

An In-depth Technical Guide on the Material Safety of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

This document provides a comprehensive overview of the material safety information for this compound, a metabolite of the known carcinogen 2-acetamidofluorene.[1] Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes available data from various sources, including information on the parent compound and related isomers, to provide a thorough safety profile for researchers, scientists, and drug development professionals.

Chemical Identification

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 57229-41-1 | [1][2] |

| Molecular Formula | C15H13NO2 | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Synonyms | 2-Acetylamino-9-fluorenol | [2] |

Hazard Identification

While a complete hazard profile for this compound is not available, it is identified as a metabolite of the carcinogen 2-acetamidofluorene (AAF).[1] It is considered a "questionable carcinogen with experimental tumorigenic data".[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[1][3]

GHS Hazard Statements: Data not available.[2] Pictograms: Data not available.[2] Signal Word: Data not available.[2]

Composition and Information on Ingredients

| Chemical Name | Common Names/Synonyms | CAS Number | EC Number | Concentration |

| This compound | This compound | 57229-41-1 | none | 100% |

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended.[2] A physician should be consulted, and this safety data sheet should be shown to the attending doctor.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Consult a physician.[2] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes. Consult a physician.[2] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

Fire-Fighting Measures

| Property | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards | No specific data is available for the chemical itself.[2] However, upon heating to decomposition, it may produce toxic fumes of NOx.[1][3] |

| Protective Equipment | Firefighters should wear a self-contained breathing apparatus if necessary.[2] |

Accidental Release Measures

| Precaution Type | Protocol |

| Personal Precautions | Use personal protective equipment. Avoid the formation of dust. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2] |

| Environmental Precautions | Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. |

| Containment and Cleanup | Pick up and arrange for disposal without creating dust. Store in a suitable, closed container for disposal. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. |

| Eye/Face Protection | Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid.[4] |

| Odor | No data available. |

| Melting Point | No data available. |

| Boiling Point | No data available. |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water.[4] |

| Flash Point | No data available. |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No data available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | No data available. |

| Incompatible Materials | No data available. |

| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][3] |

Toxicological Information

Detailed toxicological data for this compound is not available. However, it is a metabolite of 2-acetamidofluorene, a known carcinogen.[1] this compound itself is considered a "questionable carcinogen with experimental tumorigenic data".[1] It can be activated by liver homogenate to form potent frameshift mutagens.[1]

Ecological Information

No data is available regarding the ecological effects of this compound.

Disposal Considerations

Dispose of this material in accordance with all applicable federal, state, and local regulations.

Transport Information

This substance is not classified as dangerous goods for transport.

Regulatory Information

Regulatory information for this specific compound is not widely available.

Experimental Protocols

Synthesis of this compound:

While a specific protocol for the 9-hydroxy isomer is not detailed in the search results, a general method for a similar compound, N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide, involves the acetylation of the corresponding hydroxy-fluorene.[4] A plausible synthetic route would be:

-

Starting Material: 2-Amino-9H-fluoren-9-ol.

-

Acetylation: React the starting material with acetic anhydride. A base, such as pyridine, can be used as a catalyst.[4]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-70°C) for several hours to ensure complete conversion.[4]

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the pure this compound.[4]

Visualizations

Logical Relationship of this compound to its Parent Compound:

Caption: Metabolic pathway from 2-Acetamidofluorene.

General Experimental Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Historical Research Applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its Isomer, N-hydroxy-2-acetylaminofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its pivotal isomer, N-hydroxy-N-(9H-fluoren-2-yl)acetamide (N-hydroxy-2-acetylaminofluorene or N-OH-AAF). A significant body of historical cancer research has focused on N-OH-AAF, a key metabolite of the potent carcinogen 2-acetylaminofluorene (2-AAF). This document details the metabolic activation of these compounds, their interaction with cellular macromolecules, and the experimental protocols that have been instrumental in elucidating their mechanisms of carcinogenesis.

Introduction: The Role of Fluorene Acetamides in Carcinogenesis Research

The study of chemical carcinogenesis was profoundly advanced by the investigation of 2-acetylaminofluorene (2-AAF), a compound initially synthesized as a pesticide but later identified as a potent carcinogen.[1] Early research revealed that 2-AAF requires metabolic activation to exert its carcinogenic effects, a landmark discovery that introduced the concept of "procarcinogens" and "ultimate carcinogens." Central to this metabolic activation is the formation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen with greater carcinogenic activity than its parent compound.[2]

While the user's query specified this compound, where the hydroxyl group is on the fluorene ring, the vast majority of historical research has centered on N-OH-AAF, where the hydroxyl group is on the nitrogen of the acetamide moiety. This guide will primarily focus on the extensively studied N-OH-AAF due to its historical significance in cancer research, while also addressing the metabolic context of this compound.

Metabolic Activation and Mechanism of Action

The carcinogenicity of 2-AAF is intricately linked to its biotransformation into reactive metabolites that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

2.1. The Metabolic Pathway of 2-Acetylaminofluorene

The metabolic activation of 2-AAF is a multi-step process primarily occurring in the liver.

-

N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes (primarily CYP1A2) to form N-OH-AAF.[3]

-

Esterification: N-OH-AAF is further activated by esterification of the N-hydroxy group. This occurs via two main pathways:

-

Deacetylation: N-OH-AAF can be deacetylated by microsomal deacetylases to form N-hydroxy-2-aminofluorene (N-OH-AF), which can also be esterified to a reactive sulfate ester.[5]

These reactive esters are electrophilic and readily react with nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine residues.[6]

2.2. Formation of this compound

This compound is also a metabolite of 2-AAF, formed by the hydroxylation of the fluorene ring at the C9 position by hepatic microsomal and cytosolic enzymes.[7] While this metabolite is formed, it is generally considered a detoxification product and has not been the focus of extensive carcinogenesis research compared to N-OH-AAF.

Metabolic Activation Pathway of 2-Acetylaminofluorene (2-AAF)

Caption: Metabolic activation of 2-AAF to reactive DNA-binding species.

Quantitative Data on DNA Adduct Formation

The formation of DNA adducts is a critical event in chemical carcinogenesis. The levels and types of adducts formed by N-OH-AAF have been quantified in various experimental systems.

Table 1: In Vivo DNA Adduct Levels Following Administration of N-OH-AAF Metabolites in Rats

| Compound Administered | Dose | Tissue | Time Post-Administration | Adduct Level (pmol/mg DNA) | Major Adduct(s) | Reference |

| [ring-³H]N-acetoxy-2-acetylaminofluorene | 10 mg/kg i.v. | Liver | 2 h | 39.4 ± 2.1 | dG-C8-AF (>80%) | [8] |

| Kidney | 2 h | 27.1 ± 1.0 | dG-C8-AF (>80%) | [8] | ||

| Spleen | 2 h | 23.6 ± 5.8 | dG-C8-AF (>80%) | [8] | ||

| Bone Marrow | 2 h | 20.3 ± 1.7 | dG-C8-AF (>80%) | [8] | ||

| [ring-³H]N-hydroxy-2-acetylaminofluorene | 4.0 mg/kg i.p. | Mammary Epithelium | 4 h | ~1.5 adducts/10⁶ nucleotides | dG-C8-AF | [9] |

Table 2: DNA Adducts in Primary Rat Hepatocyte Cultures Exposed to N-OH-AAF

| Adduct | Percentage of Total Adducts (Initial) | Half-life of Removal | Reference |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | ~60% | ~10 hours | [6] |

| 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF) | Variable | Remained constant for 14 h, then slow removal | [6] |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | Variable | Remained constant for 14 h, then slow removal | [6] |

Experimental Protocols

The following are representative protocols for key experiments used in the historical research of N-OH-AAF.

4.1. In Vivo Administration of N-OH-AAF to Rats

This protocol describes a typical experiment to study the in vivo formation of DNA adducts.

-

Animal Model: Adult female Sprague-Dawley derived CD rats are used.[9]

-

Compound Preparation: [ring-³H]N-hydroxy-2-acetylaminofluorene is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide).

-

Administration: The compound is administered via intraperitoneal (i.p.) injection at a dose of 4.0 mg/kg body weight.[9]

-

Time Course: Animals are sacrificed at various time points after administration (e.g., 4 hours, 1, 3, 14, and 28 days).[9]

-

Tissue Collection: Target tissues, such as the mammary epithelium, are collected.[9]

-

DNA Isolation: DNA is isolated from the collected tissues using standard phenol-chloroform extraction methods.

-

DNA Adduct Analysis: The carcinogen-deoxyribonucleoside adducts are analyzed by high-pressure liquid chromatography (HPLC).[9]

4.2. In Vitro Studies with Primary Rat Hepatocyte Cultures

Primary hepatocyte cultures provide a controlled environment to study the metabolism and DNA binding of N-OH-AAF.

-

Hepatocyte Isolation: Hepatocytes are isolated from adult rat livers by a two-step collagenase perfusion technique.[10]

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium (e.g., Williams' Medium E) supplemented with hormones and growth factors.

-

Treatment: The cultured hepatocytes are exposed to [ring-³H]N-hydroxy-2-acetylaminofluorene for a defined period (e.g., 4 hours).[6]

-

Harvesting and DNA/RNA Isolation: After exposure, the cells are harvested, and DNA and RNA are isolated.

-

Adduct Analysis: The DNA and RNA nucleoside adducts are identified and quantified using HPLC.[6]

4.3. Sulfotransferase (SULT) Activity Assay

This assay measures the enzymatic activity of SULTs in metabolizing N-OH-AAF.

-

Enzyme Source: Cytosolic fractions are prepared from rat liver homogenates.

-

Reaction Mixture: The reaction mixture contains potassium phosphate buffer (pH 6.5), dithiothreitol, the cofactor 3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS), and the cytosolic sample.

-

Substrate: N-OH-AAF is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop mixture (e.g., containing zinc sulfate and barium hydroxide) to precipitate unreacted [³⁵S]PAPS.

-

Quantification: The radioactivity of the supernatant, containing the sulfonated product, is measured by scintillation counting.

Experimental Workflow for N-OH-AAF Carcinogenesis Studies

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Detection of N-hydroxy-2-acetylaminofluorene-DNA adducts in rat liver measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding of N-hydroxy-2-acetylaminofluorene to DNA and repair of the adducts in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 9. Formation and persistence of DNA adducts from the carcinogen N-hydroxy-2-acetylaminofluorene in rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endotherm-lsm.com [endotherm-lsm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a significant metabolite of the procarcinogen N-(9H-fluoren-2-yl)acetamide (also known as 2-acetylaminofluorene or 2-AAF). The parent compound, 2-AAF, is extensively utilized in experimental oncology to investigate the mechanisms of chemical carcinogenesis. The biological activity of 2-AAF is contingent upon its metabolic activation to reactive intermediates that can form adducts with cellular macromolecules, including DNA. The N-hydroxylation of 2-AAF to yield this compound is a critical activation step, primarily catalyzed by cytochrome P-450 enzymes in vivo. This hydroxylated metabolite is more proximate to the ultimate carcinogenic species than 2-AAF itself.

The availability of pure this compound as a reference standard is essential for a variety of research applications, including:

-

Metabolic studies: To investigate the downstream metabolic pathways of 2-AAF.

-

Toxicological screening: To assess the direct mutagenic and carcinogenic potential of the metabolite.

-

Analytical chemistry: As a standard for the quantification of this metabolite in biological samples.

-

Drug development: As a tool compound in studies of DNA damage and repair mechanisms.

This document provides a detailed protocol for the multi-step chemical synthesis of this compound, starting from fluorene.

Synthetic Pathway Overview

The synthesis of this compound is a four-step process commencing with the nitration of fluorene. The resulting 2-nitrofluorene is subsequently reduced to 2-aminofluorene. Acetylation of the amino group yields N-(9H-fluoren-2-yl)acetamide (2-AAF). The final step is the N-hydroxylation of 2-AAF to afford the target compound.

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Product | Molecular Formula (Product) | Molecular Weight (Product) ( g/mol ) | Typical Yield (%) | Melting Point (°C) (Product) |

| 1 | Fluorene | 2-Nitrofluorene | C₁₃H₉NO₂ | 211.22 | 79 | 155-156 |

| 2 | 2-Nitrofluorene | 2-Aminofluorene | C₁₃H₁₁N | 181.24 | 93-96 | 127.8-128.8 |

| 3 | 2-Aminofluorene | N-(9H-fluoren-2-yl)acetamide | C₁₅H₁₃NO | 223.27 | >90 (Estimated) | 194-196 |

| 4 | N-(9H-fluoren-2-yl)acetamide | This compound | C₁₅H₁₃NO₂ | 239.27 | 70-80 (Estimated) | 136-138 |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, laboratory coat, and gloves) must be worn at all times. The intermediates and the final product are potential carcinogens and should be handled with extreme care.

Step 1: Synthesis of 2-Nitrofluorene

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Fluorene (60 g, 0.36 mol)

-

Glacial Acetic Acid (500 mL)

-

Concentrated Nitric Acid (sp. gr. 1.42, 80 mL, 1.3 mol)

-

Potassium Acetate (0.5 g)

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

Büchner funnel

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g of fluorene in 500 mL of warm glacial acetic acid.

-

Place the flask in a water bath and bring the temperature of the solution to 50°C.

-

With stirring, add 80 mL of concentrated nitric acid from the dropping funnel over a period of 15 minutes.

-

Slowly raise the temperature of the water bath to 60-65°C. Continue stirring and heating until the temperature of the reaction mixture reaches 80°C.

-

After 5 minutes at 80°C, remove the water bath and allow the mixture to cool to room temperature over 2 hours. A semi-solid paste of yellow needles will form.

-

Collect the product by filtration using a Büchner funnel. Suck the solid as dry as possible.

-

Wash the filter cake with two 25-mL portions of cold glacial acetic acid containing 0.5 g of potassium acetate.

-